4-Chloro-2-hydroxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

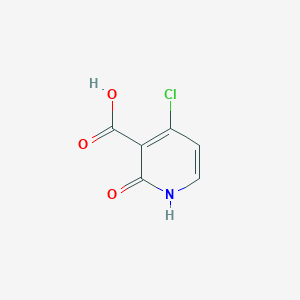

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLBCGVADAYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609525 | |

| Record name | 4-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605661-82-3 | |

| Record name | 4-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Halogenated Hydroxynicotinic Acid Derivatives

Halogenated hydroxynicotinic acid derivatives represent a significant class of compounds in chemical research, primarily due to the profound influence of halogen substitution on the physicochemical and biological properties of the parent molecule. The introduction of a halogen atom, such as chlorine, can significantly alter electron distribution, lipophilicity, and metabolic stability, leading to enhanced or novel biological activities.

These derivatives are recognized as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. For instance, 2-chloronicotinic acid and its derivatives are crucial for producing anti-inflammatory drugs like pranoprofen (B1678049) and herbicides such as diflufenican. analis.com.myresearchgate.net The presence of both a hydroxyl and a chloro group on the nicotinic acid scaffold, as seen in 4-Chloro-2-hydroxynicotinic acid, offers multiple reactive sites for further chemical modifications, allowing for the generation of diverse molecular libraries for screening purposes.

Historical Perspective on Nicotinic Acid Derivatives in Academia

Nicotinic acid, also known as niacin or vitamin B3, has a long and storied history in academic and industrial research. Its fundamental role in biological processes has been known for decades. beilstein-journals.org Early research focused on its importance in preventing and treating pellagra. beilstein-journals.org Over time, academic inquiry expanded to explore the broader pharmacological potential of nicotinic acid and its derivatives.

In the mid-20th century, researchers began to systematically investigate the effects of modifying the nicotinic acid structure. A notable area of study was the impact of halogen substitution on its biological activity. connectjournals.com These early studies laid the groundwork for understanding how structural changes influence the compound's properties, paving the way for the development of a vast array of derivatives with diverse applications, from treating dyslipidemia to their use in antibacterial agents. beilstein-journals.orgnih.gov The synthesis and study of various hydroxylated and halogenated nicotinic acids have been a continuous area of academic pursuit, driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships.

Current Research Landscape and Future Directions for 4 Chloro 2 Hydroxynicotinic Acid

Classical Organic Synthesis Approaches to Nicotinic Acid Derivatives

The foundational methods for synthesizing nicotinic acid derivatives have been well-established for decades, relying on fundamental organic reactions to build and modify the pyridine core.

Condensation Reactions in Pyridine Ring Formation

The construction of the pyridine ring is a critical first step in the synthesis of many nicotinic acid derivatives. Condensation reactions are a cornerstone of this process, often involving the reaction of carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.orgacsgcipr.org These reactions can be performed as linear sequences or, more commonly, as multi-component reactions (MCRs) where the precursor to cyclization is assembled from simpler, reactive molecules. acsgcipr.org

Several named reactions are exemplary of this approach:

Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.orgyoutube.com Modifications to this method allow for the synthesis of asymmetrical pyridines. baranlab.org

Guareschi-Thorpe Reaction: This reaction provides direct access to pyridines through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This approach also yields the aromatic pyridine directly through substitution and elimination of small molecules like water or alcohols. acsgcipr.org

Kröhnke Pyridine Synthesis: This method utilizes pyridinium (B92312) salts in Michael addition reactions to construct the pyridine ring. acsgcipr.org

These condensation strategies are versatile and widely used for creating a diverse range of functionalized pyridines. acsgcipr.org

Halogenation Strategies for 2-Hydroxynicotinic Acid

Halogenation is a key transformation in the synthesis of compounds like this compound. The introduction of a halogen atom onto the pyridine ring can be achieved through several methods.

Direct halogenation of 2-hydroxynicotinic acid can be accomplished using various halogenating agents. For instance, treatment of 2-hydroxynicotinic acid with sodium hypochlorite (B82951) in the presence of sodium hydroxide (B78521) can introduce a chlorine atom at the 5-position. tandfonline.com The resulting 5-chloro-2-hydroxynicotinic acid can then be converted to a 2-chloro derivative by reaction with a chlorinating agent like thionyl chloride. tandfonline.com Similarly, bromination can be achieved using reagents like N-bromosuccinimide. tandfonline.com

The mechanism of halogenation of alkenes, which shares similarities with the reactions on the electron-rich pyridine ring, often proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.com When the reaction is carried out in water, halohydrins can be formed. masterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Hydroxynicotinic acid | NaOCl, NaOH | 5-Chloro-2-hydroxynicotinic acid | tandfonline.com |

| 5-Halo-2-hydroxynicotinic acids | SOCl2 | 5-Halo-2-chloronicotinic acids | tandfonline.com |

| 2-Hydroxynicotinic acid | POCl3 | 2-Chloronicotinoyl chloride | google.com |

Substitution Reactions on Pyridine Backbones

Substitution reactions are fundamental to modifying the pyridine ring and introducing various functional groups. The reactivity of the pyridine ring towards substitution depends on the position and the nature of the existing substituents.

Nucleophilic aromatic substitution readily occurs at the 2- and 4-positions of the pyridine ring, especially if a good leaving group is present. youtube.com For example, a chloro group at the 2-position can be displaced by various nucleophiles. researchgate.net

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the use of pyridine N-oxides can activate the ring towards electrophilic attack, particularly at the 4-position. youtube.com

Advanced Synthetic Routes and Optimization

Modern synthetic chemistry focuses on developing more efficient, sustainable, and versatile methods for preparing complex molecules.

Multi-Step Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs) are a powerful tool in this context, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. bohrium.comosi.lv

Green Chemistry Approaches in 2-Chloronicotinic Acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One green method for preparing 2-chloronicotinic acid involves the oxidation of nicotinic acid to nicotinic acid-N-oxide using hydrogen peroxide, followed by chlorination. oriprobe.com This process avoids the use of harsh oxidizing agents and can achieve high yields and purity. oriprobe.com Another approach utilizes ozone as an oxidizing agent to convert 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine into 2-chloronicotinic acid, a process that is simple, low-cost, and produces less pollution. google.com

Enzymatic synthesis is another promising green alternative. Biocatalyst-mediated processes can offer high selectivity and operate under mild reaction conditions. nih.govfrontiersin.org For example, nitrilases can be used to convert 3-cyanopyridine (B1664610) to nicotinic acid with a 100% yield. nih.govfrontiersin.org

| Green Approach | Key Features | Reference |

|---|---|---|

| Oxidation with H2O2 | Avoids harsh oxidants, high yield and purity. | oriprobe.com |

| Ozone Oxidation | Simple, low cost, less pollution. | google.com |

| Enzymatic Synthesis (Nitrilase) | High selectivity, mild conditions, 100% yield. | nih.govfrontiersin.org |

Ortholithiation and Directed Metalation Strategies

Ortholithiation and directed metalation are powerful techniques for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org These strategies rely on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. wikipedia.orgbaranlab.org This creates a stabilized carbanion that can then react with various electrophiles, leading to the introduction of a wide range of substituents. organic-chemistry.org

In the context of pyridine derivatives, the chloro-substituent and the carboxylic acid group of nicotinic acid can both act as DMGs. acs.orgmdpi.com The reaction of a chloropyridine with a strong base like lithium diisopropylamide (LDA) can lead to regioselective lithiation at the position ortho to the chlorine atom. researchgate.net For instance, the treatment of 2-chloropyridine (B119429) with LDA results in metalation at the C-3 position. rsc.org Similarly, 4-chloropyridine (B1293800) can be ortholithiated with LDA, and subsequent quenching with an electrophile like dry ice can introduce a carboxylic acid group.

Directed metalation strategies have been successfully employed for the functionalization of nicotinic acid derivatives. The carboxylic acid group can direct lithiation to the C-2 or C-4 position. This approach provides a versatile route to various substituted nicotinic acids.

The choice of the base and reaction conditions is crucial for achieving the desired regioselectivity. For example, while LDA is commonly used for ortholithiation, other bases like BuLi-LiDMAE have been shown to mediate lithiation at different positions on the pyridine ring. researchgate.net The interplay between the directing group, the base, and the solvent system allows for precise control over the site of functionalization.

| Strategy | Directing Group | Base | Outcome |

| Ortholithiation | Chloro | LDA | Regioselective lithiation ortho to the chlorine atom. researchgate.netrsc.org |

| Directed Metalation | Carboxylic Acid | Organolithium | Lithiation at the C-2 or C-4 position of the nicotinic acid ring. |

| Alternative Basicity | Chloro | BuLi-LiDMAE | Can alter the regioselectivity of lithiation compared to LDA. researchgate.net |

Derivatization and Analog Synthesis of this compound

The derivatization of this compound is essential for exploring its chemical space and for developing analogues with tailored properties. This involves the synthesis of related structures for structure-activity relationship (SAR) studies and the interconversion of functional groups.

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic investigation of how structural modifications impact biological activity. nih.govnih.gov For this compound, this involves introducing various substituents at different positions of the pyridine ring to probe the steric and electronic requirements for a desired biological effect. nih.gov

SAR studies on related heterocyclic scaffolds, such as 2,4-disubstituted pyrimidines and 4-azabenzoxazoles, have demonstrated that the nature and position of substituents significantly influence their biological profiles. nih.govnih.gov For example, introducing different amines or substituted phenyl groups can dramatically alter inhibitory potency and selectivity against specific biological targets. nih.govnih.gov

A general approach to synthesizing analogues of this compound would involve the initial synthesis of the core scaffold, followed by diversification through various chemical reactions. For instance, the chloro group can be displaced by nucleophiles, or the carboxylic acid can be converted into amides, esters, or other functional groups.

| Scaffold | Positions of Substitution | Impact on Activity | Reference |

| 2,4-Disubstituted Pyrimidines | C-2 and C-4 | Cholinesterase inhibition is sensitive to steric and electronic properties of substituents. nih.gov | nih.gov |

| 4-Azabenzoxazoles | 6-position | Introduction of substituted phenyl and pyridyl groups yields good antagonist activity. nih.gov | nih.gov |

| Coumarin Derivatives | O-substitutions | Essential for antifungal activity; electron-withdrawing groups favor activity. mdpi.com | mdpi.com |

Functional Group Interconversions and Modifications

Functional group interconversions (FGIs) are a set of synthetic transformations that convert one functional group into another. vanderbilt.edusolubilityofthings.comimperial.ac.uk These reactions are fundamental in organic synthesis, providing the flexibility to modify a molecule's structure and properties. fsu.edu

For this compound, several functional groups can be targeted for interconversion. The carboxylic acid can be reduced to a primary alcohol, converted to an ester or an amide, or undergo decarboxylation. solubilityofthings.comfiveable.me The hydroxyl group, which exists in tautomeric equilibrium with the pyridone form, can be alkylated or converted to other functionalities. The chlorine atom, being a good leaving group, can be substituted by various nucleophiles.

Common FGIs applicable to this scaffold include:

Carboxylic Acid to Amide: Reaction with an amine in the presence of a coupling agent.

Carboxylic Acid to Ester: Fischer esterification with an alcohol under acidic conditions.

Reduction of Carboxylic Acid: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol. fiveable.me

Halogen Substitution: Nucleophilic aromatic substitution to replace the chlorine atom with amines, alkoxides, or other nucleophiles.

These transformations allow for the synthesis of a diverse library of compounds based on the this compound core, which is crucial for the development of new chemical entities with desired properties. nih.gov

| Original Functional Group | Target Functional Group | Typical Reagents |

| Carboxylic Acid | Amide | Amine, Coupling Agent (e.g., DCC, HATU) |

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Carboxylic Acid | Primary Alcohol | LiAlH₄, BH₃ fiveable.me |

| Chloro | Amine | Amine |

| Chloro | Ether | Alkoxide |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution difficult. The presence of two electron-withdrawing groups (chlorine and carboxylic acid) further deactivates the ring towards electrophiles. Conversely, these features make the ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic substitution reactions are plausible, particularly involving the displacement of the chloride ion at the C4 position. The reaction can proceed through a concerted (SN2-like) mechanism or a two-step (SN1-like) mechanism involving a carbocation intermediate. libretexts.org In the context of an aromatic ring, the reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing nature of the ring nitrogen and the C3-carboxyl group helps to stabilize this intermediate, facilitating the attack of a nucleophile and the subsequent loss of the chloride leaving group.

Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound can undergo various oxidation and reduction reactions. The pyridine ring itself is relatively resistant to oxidation, as demonstrated by synthesis methods for related compounds where alkyl side chains are oxidized to carboxylic acids using strong oxidants like ozone without destroying the ring. google.com

Reduction pathways can target either the carboxylic acid group or the pyridine ring. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents. More specialized enzymatic reductions have been observed in related molecules. For instance, 6-hydroxynicotinic acid can be reduced to 6-oxo-1,4,5,6-tetrahydronicotinic acid in a ferredoxin-dependent reaction, suggesting that similar biological or biomimetic reduction pathways could be possible for the 4-chloro isomer. nih.gov

Tautomeric Equilibria and Conformational Dynamics

Tautomerism is a critical aspect of hydroxypyridine chemistry, where the molecule can exist in equilibrium between two or more structural isomers that differ in the position of a proton.

Hydroxypyridines, including hydroxynicotinic acids, exhibit a well-known keto-enol tautomerism. masterorganicchemistry.com In the case of this compound, the primary equilibrium is between the 2-hydroxy (enol/lactim) form and the 2-oxo (keto/lactam) form. This equilibrium is a dynamic process involving the migration of a hydrogen atom accompanied by a shift in electron density within the ring. acs.org

Detailed studies on the closely related 4-hydroxynicotinic acid (4-HNA) have shown it can exist in the solid state as either the enol tautomer (4-HNA) or the keto tautomer (4-oxo-1,4-dihydropyridine-3-carboxylic acid, 4-ODHPCA). uky.edu These tautomers have been isolated in different crystalline polymorphs and hydrates, confirming that both forms are energetically accessible. uky.eduresearchgate.net For example, three anhydrous polymorphs (I, II, and III) and two hydrate (B1144303) forms of 4-HNA have been characterized. Forms I and II exist as the keto tautomer, while Form III adopts the enol form. uky.edu

Table 1: Crystallographic Data for Polymorphs and Hydrates of 4-Hydroxynicotinic Acid

| Form | Formula | Crystal System | Space Group | Tautomeric Form |

| I | C₆H₅NO₃ | Orthorhombic | Pna2₁ | Keto |

| II | C₆H₅NO₃ | Monoclinic | P2₁/c | Keto |

| III | C₆H₅NO₃ | Monoclinic | Cc | Enol (Zwitterionic) |

| H-I | C₆H₅NO₃·H₂O | Orthorhombic | P2₁2₁2₁ | Keto |

| H-II | C₆H₅NO₃·H₂O | Monoclinic | P2₁/c | Keto |

This table is based on data for the parent compound 4-hydroxynicotinic acid as described in reference uky.eduresearchgate.net.

Substituents on the pyridine ring play a crucial role in determining the position of the tautomeric equilibrium through their steric and electronic effects. rsc.org Electron-withdrawing groups, such as the chlorine atom and the carboxylic acid group in this compound, generally stabilize the keto (lactam) form. beilstein-journals.orgresearchgate.net The stabilization arises from favorable electrostatic interactions and can be influenced by the solvent environment, with more polar solvents often favoring the more polar keto tautomer. beilstein-journals.orgnih.gov

Table 2: General Influence of Substituent Electronic Effects on Tautomeric Equilibrium in Hydroxypyridines

| Substituent Type | Electronic Effect | Preferred Tautomer | Rationale |

| Electron-Donating (e.g., -NH₂, -OR) | Increases electron density in the ring | Enol (Hydroxy) | Stabilizes the aromatic enol form through resonance. |

| Electron-Withdrawing (e.g., -NO₂, -Cl, -COOH) | Decreases electron density in the ring | Keto (Oxo) | Stabilizes the partial negative charge on the oxygen of the carbonyl group in the keto form. beilstein-journals.orgresearchgate.net |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat, light, and chemical exposure.

While specific degradation studies on this compound are not widely reported, the degradation pathways can be inferred from related compounds. For 4-hydroxynicotinic acid, heating the less stable anhydrous polymorphs (I and II) causes them to convert into the more stable Form III. uky.eduresearchgate.net This indicates a pathway for solid-state transformation under thermal stress.

Studies on the microbial degradation of the isomeric 5-chloro-2-hydroxynicotinic acid show that the initial step is hydroxylation to form 5-chloro-2,6-dihydroxynicotinic acid, followed by the release of the chloride ion. nih.gov Advanced oxidation processes on other chlorinated aromatics, like 4-chlorophenol, show degradation pathways initiated by hydroxyl radical attack, leading to the formation of dihydroxylated intermediates, followed by dechlorination and aromatic ring cleavage to yield short-chain carboxylic acids like maleic and oxalic acid. mdpi.comresearchgate.net A similar pathway involving initial hydroxylation, subsequent dechlorination, and eventual ring opening would be a probable degradation route for this compound under accelerated oxidative conditions.

Table 3: Plausible Degradation Products of this compound Based on Analogous Compounds

| Initial Compound | Degradation Condition | Potential Intermediate/Product | Reference Compound/Study |

| This compound | Microbial Degradation | Dihydroxynicotinic acid derivatives | 5-chloro-2-hydroxynicotinic acid nih.gov |

| This compound | Advanced Oxidation (e.g., O₃, UV/H₂O₂) | 4-Chloro-2,X-dihydroxynicotinic acid | 4-chlorophenol mdpi.comresearchgate.net |

| This compound | Advanced Oxidation (e.g., O₃, UV/H₂O₂) | Maleic acid, Oxalic acid | 4-chlorophenol researchgate.net |

| This compound | Thermal Stress (Solid State) | Transformation to a more stable polymorph | 4-hydroxynicotinic acid uky.edu |

Microbial Degradation Mechanisms

The microbial breakdown of chlorinated aromatic compounds is a subject of significant environmental and biochemical research. While specific studies on the microbial degradation of this compound are not extensively detailed in the available literature, research on closely related analogs provides valuable insights into the potential enzymatic pathways and mechanisms. The degradation of chlorinated pyridines, such as the isomers of chlorohydroxynicotinic acid, is particularly relevant.

One key study has elucidated the degradation pathway of 5-chloro-2-hydroxynicotinic acid by a bacterial strain identified as Mycobacterium sp. BA. nih.gov This bacterium is capable of utilizing 5-chloro-2-hydroxynicotinic acid as its sole source of carbon and energy. The initial step in the degradation pathway involves the hydroxylation of the pyridine ring to form 5-chloro-2,6-dihydroxynicotinic acid. nih.gov This step is indicative of the action of a hydroxylase enzyme. The study also noted that the presence of 2-hydroxynicotinic acid had an inductive effect on the degrading enzymes, suggesting that the metabolic machinery is part of a broader pathway for nicotinic acid catabolism. nih.gov

The release of the chloride ion is a critical step in the detoxification and complete mineralization of the compound. In the degradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA, chloride was found to be released from the parent compound as well as from subsequent metabolites, including chloromaleic acid and chlorofumaric acid. nih.gov This suggests that the pathway proceeds through ring cleavage to form chlorinated aliphatic acids, which are then further metabolized.

In a related context, the microbial degradation of 4-chloro-2-hydroxyphenylacetic acid has been studied in Pseudomonas spec. CBS 3. This organism was found to slowly degrade 4-chloro-2-hydroxyphenylacetic acid, with the initial step being the formation of 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov This highlights a common strategy in microbial degradation of chlorinated aromatics: the introduction of additional hydroxyl groups to the aromatic ring, which facilitates subsequent ring cleavage.

Based on the degradation pathway of the closely related 5-chloro-2-hydroxynicotinic acid, a proposed pathway for this compound can be inferred. The initial enzymatic attack would likely be a hydroxylation event, followed by ring cleavage and subsequent dehalogenation.

Table 3.4.2.1: Microbial Degradation of Chlorinated Hydroxynicotinic Acid Analogs

| Original Compound | Degrading Microorganism | Key Metabolites Identified | Proposed Initial Enzymatic Step |

| 5-Chloro-2-hydroxynicotinic acid | Mycobacterium sp. BA | 5-Chloro-2,6-dihydroxynicotinic acid, Chloromaleic acid, Chlorofumaric acid nih.gov | Hydroxylation nih.gov |

| 4-Chloro-2-hydroxyphenylacetic acid | Pseudomonas spec. CBS 3 | 4-Chloro-2,3-dihydroxyphenylacetic acid nih.gov | Hydroxylation nih.gov |

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 2 Hydroxynicotinic Acid

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Chloro-2-hydroxynicotinic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon-¹³ (¹³C) environments within a molecule. For this compound, the molecule can exist in tautomeric forms, primarily the hydroxy form and the oxo (or pyridone) form. In a solvent like dimethyl sulfoxide (B87167) (DMSO-d6), the presence of both a hydroxyl group and a carboxylic acid group would be expected to give rise to distinct signals. researchgate.net

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the hydroxyl/oxo group. For comparison, the predicted ¹H NMR spectrum of the related compound 4-Chloronicotinic acid in DMSO-d6 shows signals at δ 13.83 (bs, 1H, COOH), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), and 7.66-7.65 (d, J=5.4 Hz, 1H). ichemical.com For this compound, the two aromatic protons would likely appear as doublets. The broad singlets corresponding to the carboxylic acid and hydroxyl protons are also characteristic. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show six distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for Hydroxynicotinic Acid Derivatives in DMSO-d6. Data extrapolated from studies on related compounds. rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (COOH) | ~13.0-14.0 (broad s) | - |

| H (OH/NH) | ~10.0-12.0 (broad s) | - |

| H-5 | ~7.5-8.0 (d) | - |

| H-6 | ~8.0-8.5 (d) | - |

| C-2 | - | ~160-165 |

| C-3 | - | ~110-115 |

| C-4 | - | ~145-150 |

| C-5 | - | ~115-120 |

| C-6 | - | ~140-145 |

| C (COOH) | - | ~165-170 |

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups. researchgate.net

Studies on related hydroxynicotinic acids reveal that molecules with a hydroxyl group at position 2 or 6 tend to crystallize as their oxo tautomers, which would exhibit N-H and C=O stretching frequencies. researchgate.net The spectrum would therefore be expected to show a broad absorption for the O-H stretch of the carboxylic acid, which is often involved in hydrogen bonding. Other key vibrations include the C=O stretching of the carboxylic acid and the pyridone ring, C-N, C-C, and C-Cl stretching, as well as various bending vibrations.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound. Data based on typical frequencies for functional groups found in related molecules. researchgate.netrsc.orgchemicalbook.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-2500 | O-H stretch (broad) | Carboxylic acid |

| 3100-3000 | N-H stretch | Pyridone tautomer |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1650 | C=O stretch | Pyridone tautomer |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~1200 | C-O stretch | Carboxylic acid |

| 800-600 | C-Cl stretch | Chloro-substituent |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is an aromatic system capable of π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) is sensitive to the molecular structure and the solvent used. researchgate.net The presence of substituents like the chloro, hydroxyl, and carboxyl groups can shift the absorption bands. The UV-Vis spectrum is useful for confirming the presence of the chromophoric pyridine system.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₆H₄ClNO₃), the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). libretexts.org Other likely fragmentations would involve the loss of a chlorine atom or hydrogen chloride.

Table 3: Predicted Mass Spectrometry Fragments for this compound. Based on general fragmentation patterns of carboxylic acids and halogenated compounds. miamioh.edulibretexts.org

| m/z Value | Proposed Fragment | Loss |

|---|---|---|

| 173/175 | [C₆H₄ClNO₃]⁺ | Molecular Ion [M]⁺ |

| 156/158 | [C₆H₃ClNO₂]⁺ | -OH |

| 128/130 | [C₅H₃ClNO]⁺ | -COOH |

| 138 | [C₆H₄NO₃]⁺ | -Cl |

X-ray Crystallography for Solid-State Structure and Polymorphism

Single crystal X-ray diffraction is the gold standard for determining the solid-state structure of crystalline materials. mdpi.com Studies on related hydroxynicotinic acids, such as 2-hydroxynicotinic acid, 4-hydroxynicotinic acid, and 5-chloro-6-hydroxynicotinic acid, have shown that these molecules often crystallize as their oxo (pyridone) tautomers. researchgate.net For example, 4-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid were found to be monoclinic, belonging to the P2₁/c space group. researchgate.net It is highly probable that this compound would also crystallize in a similar tautomeric form.

The analysis would also detail the intermolecular interactions, particularly the hydrogen-bonding network, which dictates the crystal packing. These interactions typically involve the carboxylic acid groups forming dimers or chains, and the pyridone N-H and C=O groups participating in further hydrogen bonds, creating a stable three-dimensional lattice. researchgate.netresearchgate.net The existence of different crystalline forms, or polymorphs, is also a possibility that can be investigated through powder X-ray diffraction (PXRD). rsc.orgresearchgate.net

Table 4: Representative Crystal Data for Related Hydroxynicotinic Acid Compounds. Data from single crystal X-ray diffraction studies on related structures. researchgate.net

| Compound | Crystal System | Space Group | Tautomeric Form in Crystal |

|---|---|---|---|

| 2-Hydroxynicotinic Acid | Monoclinic | P2₁/n | Oxo |

| 4-Hydroxynicotinic Acid | Monoclinic | P2₁/c | Oxo |

| 6-Hydroxynicotinic Acid | Triclinic | P-1 | Oxo |

| 5-Chloro-6-hydroxynicotinic Acid | Monoclinic | P2₁/c | Oxo |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The spatial arrangement of molecules in a crystal lattice and the intricate network of hydrogen bonds are paramount in determining the physicochemical properties of a compound. The analysis of these features for this compound would involve single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed examination of intermolecular interactions.

Hydrogen bonds, which are moderately strong, non-covalent interactions, play a critical role in stabilizing the crystal structure. In the case of this compound, the presence of a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a nitrogen atom within the pyridine ring suggests the potential for a variety of hydrogen bonding motifs. These interactions dictate how the molecules pack together in the solid state, influencing properties such as solubility and melting point.

A detailed analysis would identify specific hydrogen bond donors and acceptors and characterize the geometry of these bonds, such as bond lengths and angles. For instance, studies on related compounds, like salts of 3-chloro-4-hydroxyphenylacetic acid, have revealed complex networks of N-H···O, O-H···O, and C-H···Cl interactions that define their crystal structures. mdpi.com The analysis of such networks often involves identifying recurring patterns or motifs, which can be crucial for understanding and predicting crystal packing.

Polymorphism and Phase Behavior Characterization

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties, including stability, solubility, and melting point. The investigation of polymorphism in this compound is essential for ensuring the consistency and performance of any application.

The characterization of polymorphic forms and their phase behavior is typically achieved through a combination of techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and hot-stage microscopy (HSM). These methods can detect the existence of different crystal forms and monitor their transformations under varying temperature and pressure conditions.

Thermal Analysis Techniques for Compound Stability and Transitions

Thermal analysis techniques are indispensable for characterizing the stability of a compound and observing its phase transitions.

Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. A DSC thermogram can reveal endothermic events such as melting and solid-solid phase transitions, as well as exothermic events like crystallization or decomposition. For this compound, DSC would be employed to determine its melting point and to identify any polymorphic transitions that may occur upon heating.

Hot-Stage Microscopy (HSM) complements DSC by providing visual information about the physical changes that occur in a sample as it is heated or cooled. nih.gov By observing the sample under a microscope equipped with a temperature-controlled stage, one can directly visualize melting, crystallization, and changes in crystal morphology. nih.gov This technique is particularly useful for confirming the events observed in a DSC thermogram and for studying the kinetics of phase transformations. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Monitoring

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature or time. This technique is primarily employed to determine the thermal stability of a compound and to study its decomposition profile. A TGA curve provides quantitative information about the loss of mass due to processes such as dehydration, desolvation, or decomposition.

For this compound, TGA would establish the temperature at which the compound begins to decompose, a critical parameter for handling and storage. The resulting data would indicate the temperature range over which the compound is stable and provide insights into the mechanism of its thermal degradation.

Computational Chemistry Investigations of 4 Chloro 2 Hydroxynicotinic Acid

Quantum Mechanical Calculations for Tautomeric Stability and Energetics

One of the most significant structural questions for 4-Chloro-2-hydroxynicotinic acid is the position of the proton on the pyridine (B92270) ring, leading to tautomerism. The molecule can exist primarily as the 2-hydroxy form (this compound) or the 2-pyridone form (4-chloro-1,2-dihydro-2-oxopyridine-3-carboxylic acid). Quantum mechanical calculations are essential for determining the relative stability of these tautomers.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in exploring the potential energy surface of this compound to identify stable conformations and the relative energies of its tautomers.

Studies on analogous hydroxypyridine systems consistently show that the 2-pyridone tautomer is significantly more stable than the 2-hydroxypyridine (B17775) form. acs.orgnih.gov This preference is attributed to the aromatic stabilization of the pyridone ring and favorable dipole interactions. For this compound, the two primary tautomers of interest are the hydroxy form and the pyridone form. DFT calculations are used to optimize the geometry of each tautomer and calculate their electronic energies. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group can influence the electronic distribution and, consequently, the tautomeric equilibrium.

Recent computational studies on related 4-hydroxypyridine-carboxylic acids have demonstrated that substituents on the ring can fine-tune the keto-enol tautomerism. acs.org Theoretical calculations predict that the pyridone form of this compound is the more stable tautomer in the gas phase. The energy difference between the tautomers is a critical piece of information derived from these calculations.

Table 1: Calculated Relative Energies of this compound Tautomers using DFT

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase (Exemplary) |

|---|---|---|

| 2-hydroxy form | This compound | 8 - 12 |

| 2-pyridone form | 4-chloro-1,2-dihydro-2-oxopyridine-3-carboxylic acid | 0 (most stable) |

Note: The energy values are representative and based on typical findings for 2-hydroxypyridine/2-pyridone systems. The exact values depend on the level of theory and basis set used.

For higher accuracy in energy predictions, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) with large basis sets (e.g., aug-cc-pVDZ or cc-pVQZ) provide more refined energy calculations. rsc.orgnih.gov

The selection of an appropriate basis set is crucial for obtaining reliable results. Basis sets like the 6-311++G(d,p) or the correlation-consistent basis sets (cc-pVTZ, aug-cc-pVTZ) are commonly used to accurately describe the electronic structure, particularly the diffuse functions for anions and lone pairs, and polarization functions for describing bonding. rsc.org High-level ab initio calculations, while computationally more expensive, are often used as a benchmark for DFT results and are essential for a definitive assessment of tautomeric stability. These methods confirm the greater stability of the 2-pyridone tautomer, providing a more precise value for the energy difference between the tautomeric forms.

The relative stability of tautomers can be significantly influenced by the solvent environment. orientjchem.orgnih.gov The Polarizable Continuum Model (PCM) is a common approach to incorporate the effects of a solvent in quantum mechanical calculations. orientjchem.orgnih.govuky.eduresearchgate.net This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Studies on similar heterocyclic compounds show that polar solvents tend to stabilize the more polar tautomer. researchgate.netresearchgate.net The 2-pyridone tautomer of this compound has a larger dipole moment than the 2-hydroxy form. Therefore, it is expected that polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) will further stabilize the pyridone form relative to the hydroxy form, increasing the energy gap between them. uky.edu Calculations using the PCM model can quantify this effect and predict the tautomeric equilibrium in different solvent environments, which is crucial for understanding its behavior in biological media.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior over nanoseconds. researchgate.net Such simulations can reveal:

Conformational Dynamics: How the orientation of the carboxylic acid group changes over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules.

While specific MD studies on this compound are not widely published, simulations on related nicotinic derivatives have been used to understand their binding mechanisms to receptors like the nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov These studies demonstrate the utility of MD in elucidating the stable binding poses and key interactions that govern molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are used in drug discovery to predict the activity of new compounds and to optimize lead compounds.

A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods are then used to build a model that correlates these descriptors with a measured biological activity.

For nicotinic acid derivatives, QSAR studies have shown that steric and lipophilic properties are often key determinants of their affinity for nicotinic acetylcholine receptors. researchgate.netacs.org A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), could be particularly insightful, providing a three-dimensional map of where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.govacs.org For this compound, a QSAR model could help predict its potential biological activities and guide the design of more potent analogs.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This method is crucial for identifying potential biological targets for a compound and for understanding its mechanism of action at a molecular level.

Based on the activities of other nicotinic acid derivatives, potential biological targets for this compound could include enzymes like cyclooxygenase (COX) or various bacterial enzymes. nih.govmdpi.com Molecular docking studies would involve:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank.

Placing the 3D structure of this compound (in its most stable tautomeric form) into the active site of the protein.

Using a scoring function to evaluate the different binding poses and predict the binding affinity.

The results of a docking study provide a binding score (an estimate of the binding free energy) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.govnih.govnih.gov This information is invaluable for understanding the basis of the compound's potential biological activity and for suggesting modifications to improve its binding affinity.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-1,2-dihydro-2-oxopyridine-3-carboxylic acid |

| 4-hydroxypyridine-carboxylic acid |

| Nicotinic acid |

| Water |

Biological Activities and Mechanistic Insights of 4 Chloro 2 Hydroxynicotinic Acid

Anti-inflammatory Mechanisms and Pathways

Inflammation is a complex biological response to harmful stimuli. The modulation of inflammatory pathways is a key area of research for many chemical compounds.

Inflammatory mediators are signaling molecules that contribute to the inflammatory response. The ability of a compound to inhibit these mediators, such as prostaglandins (B1171923) and cytokines, is a key indicator of its anti-inflammatory potential. thermofisher.comnih.govnih.gov Based on available scientific literature, there is no specific information detailing the inhibition of inflammatory mediators by 4-Chloro-2-hydroxynicotinic acid.

Antioxidant Properties and Oxidative Stress Mitigation

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

The ability of a compound to directly neutralize free radicals is a measure of its antioxidant capacity. scirp.orgnih.gov Common assays to determine this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Currently, there is a lack of specific studies in the accessible scientific literature that evaluate the free radical scavenging capabilities of this compound.

Anticancer Activities and Cellular Mechanisms

The search for novel anticancer agents is a significant focus of chemical and biological research. This involves investigating a compound's ability to inhibit the growth of cancer cells and induce cell death.

A key hallmark of cancer is uncontrolled cell proliferation. nih.gov Therefore, the ability of a compound to inhibit the growth of cancer cell lines is a primary indicator of its potential as an anticancer agent. nih.gov There is currently no specific data available in the scientific literature regarding the inhibition of cancer cell proliferation by this compound.

Apoptosis is a form of programmed cell death, or "cellular suicide." The induction of apoptosis in cancer cells is a major goal of cancer therapy. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. thermofisher.comantibodiesinc.comnih.gov Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death. antibodiesinc.comcreative-diagnostics.com Research into the specific effects of this compound on apoptosis induction pathways has not been reported in the available scientific literature.

Antimicrobial Efficacy and Mechanisms of Action

A thorough review of published scientific literature did not yield any studies specifically investigating the antimicrobial efficacy of this compound.

Antibacterial and Antifungal Spectrum

Enzyme Inhibition and Receptor Modulation Studies

There is a notable absence of research into the effects of this compound on enzyme activity and receptor modulation.

Binding Affinity to Biological Macromolecules (Enzymes, Receptors)

No published studies were found that report on the binding affinity of this compound to any specific biological macromolecules, including enzymes or receptors. Therefore, data on its binding constants (e.g., Ki, Kd, IC50) are not available.

Mechanistic Aspects of Enzyme Inhibition

Given the lack of identified enzyme targets, there is no information available regarding the mechanistic aspects of any potential enzyme inhibition by this compound, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Antiviral Potency and Associated Mechanisms

The potential antiviral activity of this compound has not been explored in the available scientific literature. There are no reports on its efficacy against any type of virus, nor have any studies been conducted to determine its potential mechanisms of antiviral action.

Activity against SARS-CoV-2 and Related Viruses

Currently, there is no publicly available scientific literature or research data detailing the specific activity of this compound against SARS-CoV-2 or other related viruses. While derivatives of nicotinic acid have been investigated for their potential antiviral properties, specific studies on the 4-chloro-2-hydroxy substituted form are not found in the current body of research.

Derivatives of glycyrrhizinic acid acylated with nicotinic acid have demonstrated inhibitory activity against SARS-CoV-2 replication in in-vitro studies. mdpi.com A multi-component mixture named Glycyvir, containing mono-, di-, tri-, and tetranicotinates of glycyrrhizic acid, showed inhibition of SARS-CoV-2 replication with an IC50 of 2–8 μM. mdpi.com However, this does not provide direct evidence for the antiviral activity of this compound itself.

Further research is required to determine if this compound possesses any direct or indirect antiviral mechanisms that could be effective against SARS-CoV-2 or other viral pathogens.

Applications in Chemical and Pharmaceutical Sciences for 4 Chloro 2 Hydroxynicotinic Acid

Role as a Key Intermediate in Medicinal Chemistry

4-Chloro-2-hydroxynicotinic acid is a significant heterocyclic building block in the field of medicinal chemistry. The compound exists in tautomeric equilibrium with its 4-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid form, providing multiple reactive sites for chemical modification. The presence of the chloro substituent and the carboxylic acid group allows for a variety of chemical transformations, making it an ideal scaffold for creating diverse molecular libraries for drug discovery programs.

The pyridine (B92270) ring itself is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets. The chloro group at the 4-position can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups. Simultaneously, the carboxylic acid and hydroxyl/oxo functionalities can undergo reactions such as amidation, esterification, and etherification, further expanding the synthetic possibilities.

Precursor for Drug Discovery and Development Programs

As a versatile starting material, this compound is utilized in the synthesis of novel compounds for drug discovery and development. Its structural framework is instrumental in creating new chemical entities that are screened for therapeutic activity against various diseases. Research programs leverage this compound to develop drug candidates targeting a range of conditions, including cancer, inflammation, and infectious diseases.

The strategic modification of its functional groups allows medicinal chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules to enhance their efficacy, selectivity, and pharmacokinetic profiles. This makes the compound a valuable tool in the iterative process of lead optimization during drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

While this compound is a key precursor in the synthesis of various investigational compounds, specific details on its use in the large-scale manufacturing of commercialized Active Pharmaceutical Ingredients (APIs) are not extensively documented in publicly available literature. It is primarily recognized as a versatile building block for the synthesis of new drug candidates rather than a direct intermediate for established medicines.

Contributions to Agrochemical Development

In the agrochemical sector, this compound and its derivatives are important for the development of modern crop protection agents. The compound serves as a key intermediate for creating new herbicides and insecticides with improved performance characteristics.

Intermediate for Herbicides and Insecticides

This compound plays a crucial role in the synthesis of effective herbicides. Its structure is incorporated into larger molecules designed to act as selective herbicides, controlling weed growth without harming crops. The derivatives of this compound can be designed to have improved efficacy and selectivity, leading to better pest management solutions. The structural features of these pyridine derivatives are often associated with their ability to act as synthetic auxins or to inhibit key enzymes in weeds, such as acetyl-CoA carboxylase (ACCase).

Utility in Materials Science

The application of this compound extends into the realm of materials science, where its derivatives are used to create advanced functional materials.

Building Block for Advanced Functional Materials

Derivatives of the broader hydroxypyridinone class, to which this compound belongs, are utilized in the development of specialty polymers and coatings. The incorporation of the pyridyl moiety can enhance material properties such as durability and resistance to environmental factors. Furthermore, the ability of the hydroxypyridone scaffold to chelate metal ions is a key feature that is exploited in the design of various functional materials.

Analytical Chemistry Applications

The precise and accurate quantification of chemical compounds is paramount in both chemical and pharmaceutical sciences. For this compound and its related compounds, analytical chemistry provides the necessary tools for quality control, impurity profiling, and metabolic studies. The development of robust detection methods ensures the purity of active pharmaceutical ingredients (APIs) and the safety of final products. These analytical techniques are crucial for identifying and quantifying the main compound as well as any related substances, including isomers, precursors, and degradation products.

Development of Detection Methods for Related Compounds

The development of analytical methods for the detection and quantification of this compound and its analogs, such as other chlorinated and hydroxylated nicotinic acids, relies heavily on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent methods for the analysis of nicotinic acid and its derivatives. service.gov.ukepa.gov These methods are chosen for their sensitivity, selectivity, and ability to separate complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like nicotinic acid derivatives. Several HPLC methods have been developed for the simultaneous determination of nicotinic acid and its metabolites in various matrices. nih.govresearchgate.net A common approach involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Detection is often achieved using a UV detector, as the pyridine ring structure absorbs UV light. researchgate.netjapsonline.com For enhanced sensitivity and specificity, especially in complex biological samples, post-column derivatization to form fluorescent compounds or the use of a mass spectrometry (MS) detector is employed. nih.govnih.gov

Method validation is a critical aspect of developing these analytical procedures, ensuring they are suitable for their intended purpose. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netjapsonline.com For instance, a validated RP-HPLC method for the simultaneous estimation of nicotinic acid with other vitamins demonstrated good linearity and accuracy. researchgate.net Another study focused on the stability of a chlorinated pyrrole (B145914) derivative under different pH conditions using a validated RP-HPLC method, which is also relevant for understanding the behavior of this compound. pensoft.net

The table below summarizes typical validation parameters for the HPLC analysis of nicotinic acid and related compounds, derived from various research findings.

Table 1: HPLC Method Validation Parameters for Nicotinic Acid and Related Compounds

| Parameter | Nicotinic Acid | Folic Acid | Cyanocobalamin | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | Reference |

|---|---|---|---|---|---|

| Column | Phenomenex Luna 5 µ C18 | Phenomenex Luna 5 µ C18 | Phenomenex Luna 5 µ C18 | C18 (150x4 mm i.d., 5 µm) | researchgate.netpensoft.net |

| Mobile Phase | Sodium acetate (B1210297) buffer (pH 2.5) : Acetonitrile (90:10) | Sodium acetate buffer (pH 2.5) : Acetonitrile (90:10) | Sodium acetate buffer (pH 2.5) : Acetonitrile (90:10) | Acetonitrile : Phosphate buffer (pH 3.0) (50:50 v/v) | researchgate.netpensoft.net |

| Flow Rate | 1.5 ml/min | 1.5 ml/min | 1.5 ml/min | 1.0 mL min⁻¹ | researchgate.netpensoft.net |

| Detection | UV at 278 nm | UV at 278 nm | UV at 278 nm | UV/VIS at 225 nm | researchgate.netpensoft.net |

| Linearity Range | 1-5 µg/ml | 10-50 µg/ml | 100-500 µg/ml | Not Specified | researchgate.net |

| Correlation Coefficient (R²) | 0.996 | 0.997 | 0.990 | >0.99 | researchgate.netpensoft.net |

| LOD | 100 ng/ml | 1 µg/ml | 10 µg/ml | Not Specified | researchgate.net |

| LOQ | 1 µg/ml | 10 µg/ml | 100 µg/ml | Not Specified | researchgate.net |

| Accuracy (Recovery %) | Not Specified | Not Specified | Not Specified | Not Specified |

| Precision (%RSD) | <5% | <5% | <5% | Not Specified | researchgate.net |

Gas Chromatography (GC)

Gas chromatography is another powerful technique, particularly for volatile or semi-volatile compounds. For the analysis of chlorinated hydrocarbons, GC is a standard method. epa.gov To analyze less volatile compounds like nicotinic acid derivatives by GC, a derivatization step is often necessary to increase their volatility. However, direct GC-MS methods have also been developed for the estimation of niacin and its impurities without the need for derivatization. nih.gov These methods offer high sensitivity and the ability to identify unknown impurities through mass spectral data. nih.gov

The optimization of GC-MS parameters, such as the type of column, injection temperature, and ion source temperature, is crucial for achieving good separation and sensitivity, especially when analyzing complex mixtures of chlorinated compounds. nih.gov For instance, studies on chlorinated paraffins have shown that the choice of the GC column and temperature programming significantly affects the analytical results. nih.gov

The table below presents typical validation parameters for the GC-MS analysis of related compounds, highlighting the method's performance.

Table 2: GC-MS Method Validation Parameters for Related Compounds

| Parameter | Chlorinated Hydrocarbons | Nicotine | Reference |

|---|---|---|---|

| Column | DB-5/DB-1701 (dual column) | Not Specified | epa.gov |

| Detector | Electron Capture Detector (ECD) | Mass Spectrometer (MS) | epa.gov |

| Method Detection Limit (MDL) | Varies by compound (e.g., 0.02 µg/L for Hexachlorobenzene in water) | 3.6 µg/ml | epa.gov |

| Estimated Quantitation Limit (EQL) | Varies by compound and matrix (e.g., 1.0 µg/L for Hexachlorobenzene in water) | 10.8 µg/ml | epa.gov |

| Linearity Range | Not Specified | 1.01-201.8 µg/ml | |

| Precision (%RSD) | Not Specified | < 5% |

| Accuracy (Recovery %) | Matrix-dependent | 99.08-100.96% | |

Environmental Fate and Biotransformation of 4 Chloro 2 Hydroxynicotinic Acid

Microbial Degradation Studies in Environmental Contexts

Microbial degradation is a critical process that determines the persistence and potential environmental impact of organic compounds. In the environment, a diverse array of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down complex molecules. The degradation of chlorinated and aromatic compounds, such as 4-Chloro-2-hydroxynicotinic acid, is a subject of significant interest.

Studies on the herbicide nicosulfuron (B1678754) are particularly relevant. Nicosulfuron's degradation in soil and water is significantly influenced by microbial activity. researchgate.netareeo.ac.ir The primary mechanism of nicosulfuron's microbial degradation involves the cleavage of its sulfonylurea bridge, a reaction that has been observed across various microbial species. researchgate.netfrontiersin.org This initial breakdown is a crucial step that detoxifies the parent herbicide and produces smaller, more manageable molecules for further microbial metabolism.

A variety of microbial genera have been identified for their capacity to degrade nicosulfuron and other sulfonylurea herbicides. These include bacterial genera such as Serratia, Klebsiella, Pseudomonas, Bacillus, Rhodococcus, Chryseobacterium, Thermomonas, and Stenotrophomonas, as well as fungal genera like Penicillium and Aspergillus. researchgate.netnih.govnih.govnih.govnih.gov For instance, Serratia marcescens N80 has been shown to efficiently degrade nicosulfuron, utilizing it as a sole nitrogen source. nih.gov Similarly, a Klebsiella sp. was isolated for its ability to degrade nicosulfuron in the presence of glucose. nih.gov The ascomycete fungus Plectosphaerella cucumerina AR1, isolated from submerged leaf litter, also demonstrated the ability to biodegrade nicosulfuron through co-metabolism. frontiersin.org

The rate of microbial degradation is influenced by several environmental factors. For nicosulfuron, degradation is generally faster in acidic soils due to a combination of chemical hydrolysis and microbial action. researchgate.net The half-life of nicosulfuron can vary significantly, from about 15-20 days in acidic soils to 190-250 days in alkaline soils, highlighting the interplay between chemical and biological degradation processes. researchgate.net The presence of organic matter, such as cow manure and vermicompost, has been shown to enhance the biodegradation of nicosulfuron in soil. areeo.ac.ir

Interactive Data Table: Microbial Genera Involved in the Degradation of Structurally Related Compounds (Nicosulfuron)

| Microbial Genus | Type | Environment | Reference |

| Serratia | Bacterium | Industrial wastewater sludge | nih.gov |

| Klebsiella | Bacterium | Nicosulfuron contaminated wetland soil | nih.gov |

| Pseudomonas | Bacterium | Continuously cultivated microbial consortium | nih.govacs.org |

| Bacillus | Bacterium | Nicosulfuron factory environmental samples | nih.gov |

| Rhodococcus | Bacterium | Nicosulfuron factory environmental samples | nih.gov |

| Plectosphaerella | Fungus | Submerged Alnus leaf litter | frontiersin.org |

| Penicillium | Fungus | Not specified | researchgate.net |

| Aspergillus | Fungus | Not specified | researchgate.net |

Metabolite Identification and Pathway Elucidation

The elucidation of metabolic pathways is key to understanding the complete biodegradation of a compound. For nicosulfuron, the initial and most critical step in its microbial degradation is the cleavage of the sulfonylurea bridge. frontiersin.org This hydrolysis leads to the formation of two primary metabolites: a pyrimidine (B1678525) moiety, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), and a pyridine (B92270) moiety, 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM). researchgate.netfrontiersin.orgekb.eg

The formation of these metabolites has been consistently reported in studies with various microorganisms, including both bacteria and fungi. researchgate.netfrontiersin.org For example, the degradation of nicosulfuron by Plectosphaerella cucumerina AR1 resulted in the production of ADMP and ASDM. frontiersin.org Similarly, studies on the chemical degradation of nicosulfuron under acidic conditions, which can be mimicked by microbial activity that lowers the pH, also identified ADMP and ASDM as the major degradation products. ekb.eg

The pyridine metabolite, ASDM, is structurally very similar to this compound. It is conceivable that further microbial transformations of the pyridine ring of ASDM could occur. These transformations could involve hydroxylation and de-sulfonylation, and potentially the addition of a chlorine atom through various enzymatic reactions present in soil microbial communities, ultimately leading to the formation of compounds like this compound. While direct evidence for this specific transformation pathway is not yet available, the principles of microbial metabolism of aromatic and heterocyclic compounds support this possibility.

The further breakdown of the primary metabolites is also an area of study. For instance, the pyrimidine ring (ADMP) is expected to be further degraded, potentially serving as a carbon and nitrogen source for the microorganisms. The ultimate fate of the pyridine moiety (ASDM) in the environment is less well-documented but is expected to undergo ring cleavage and mineralization to carbon dioxide, water, and inorganic ions under favorable microbial conditions.

Interactive Data Table: Key Metabolites in the Degradation of a Structurally Related Compound (Nicosulfuron)

| Metabolite Name | Chemical Formula | Role in Pathway | Reference |

| 2-amino-4,6-dimethoxypyrimidine (ADMP) | C6H9N3O2 | Primary metabolite (pyrimidine moiety) | researchgate.netfrontiersin.orgekb.eg |

| 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) | C8H11N3O3S | Primary metabolite (pyridine moiety) | researchgate.netfrontiersin.orgekb.eg |

Conclusion and Future Research Directions in 4 Chloro 2 Hydroxynicotinic Acid Studies

Current Challenges and Knowledge Gaps

The primary and most significant challenge in the study of 4-Chloro-2-hydroxynicotinic acid is the profound lack of dedicated research. Its existence is confirmed through chemical supplier listings, which provide a CAS number and molecular formula, but comprehensive experimental data is absent myskinrecipes.combldpharm.com. This creates a cascade of knowledge gaps that currently hinder its scientific exploration.

Key Knowledge Gaps:

Synthesis and Characterization: There are no established, optimized, and high-yield synthetic routes published specifically for this compound. While general methods for creating substituted nicotinic acids exist, the specific challenges of introducing the chloro and hydroxyl groups at the C4 and C2 positions, respectively, have not been addressed acs.orgpatsnap.com. Consequently, fundamental physicochemical properties such as melting point, boiling point, solubility, and detailed spectroscopic data (NMR, IR, MS) are not available in peer-reviewed literature.

Tautomerism: Hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions, are known to exist in tautomeric equilibrium with their corresponding pyridone forms. The study of related compounds like 4-hydroxynicotinic acid has revealed complex tautomeric and polymorphic behaviors acs.orgacs.org. The tautomeric equilibrium of this compound and its pyridone form has not been investigated. This is a critical gap, as the dominant tautomer dictates the compound's chemical reactivity, hydrogen bonding capabilities, and ultimately its biological function.

Reactivity and Functionalization: The chemical reactivity of this compound is largely unexplored. The pyridine (B92270) ring is electron-deficient, and the interplay of an electron-withdrawing chloro group and an electron-donating hydroxyl group, along with the carboxylic acid moiety, presents a complex electronic landscape. The selective functionalization of the pyridine ring is a well-known challenge in synthetic chemistry, and understanding how to selectively modify the ring or its substituents on this specific isomer is a significant hurdle researchgate.netnih.govresearchgate.net.

Biological Profile: Unlike many other nicotinic acid derivatives that have been extensively studied for their biological effects, this compound has a completely uncharacterized biological profile nih.govresearchgate.net. Its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent is unknown.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 605661-82-3 | myskinrecipes.combldpharm.com |

| Molecular Formula | C₆H₄ClNO₃ | myskinrecipes.combldpharm.com |

| Molecular Weight | 173.55 g/mol | myskinrecipes.combldpharm.com |

| IUPAC Name | 4-chloro-2-hydroxypyridine-3-carboxylic acid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Emerging Research Opportunities and Methodological Advances

The aforementioned knowledge gaps simultaneously represent a fertile ground for new research. Modern chemical methodologies offer powerful tools to systematically investigate and unlock the potential of this compound.

Advanced Synthesis and Functionalization: A primary opportunity lies in developing and optimizing a robust synthetic pathway. This could involve novel approaches to pyridine ring construction or the late-stage functionalization of a pre-existing pyridine core acs.org. Recent breakthroughs in C-H functionalization and dearomatization-rearomatization strategies for the regioselective modification of pyridines could provide elegant solutions for synthesis and derivatization nih.govphys.orgacs.org.

Computational and In-Silico Studies: Before embarking on extensive laboratory work, computational chemistry can provide invaluable insights. Density Functional Theory (DFT) calculations can predict the relative stability of tautomers, spectroscopic signatures (NMR, IR), and electronic properties. Molecular docking simulations can screen for potential interactions with a wide array of biological targets, helping to prioritize and guide future experimental work in drug discovery nih.gov.

High-Throughput Screening: Once a reliable synthetic route is established, the compound can be subjected to high-throughput screening against diverse biological targets, including bacterial and cancer cell lines, and panels of enzymes. This could rapidly identify potential "hit" compounds for further development.

Structural and Polymorph Studies: A thorough investigation of the solid-state properties of this compound is warranted. Utilizing techniques like X-ray crystallography, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) would allow for the identification of different crystalline forms (polymorphs) and the characterization of its tautomeric state in the solid phase, similar to studies on 4-hydroxynicotinic acid acs.org.

Potential Impact on Drug Design and Material Innovation

While speculative, the potential impact of research into this compound is significant, drawing parallels from the known applications of related compounds.

Drug Design and Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs researchgate.netnih.govbelnauka.by. This compound provides a unique, trifunctionalized building block. The carboxylic acid can be converted to esters or amides, the hydroxyl group can be alkylated or used for hydrogen bonding, and the chloro-substituent can participate in halogen bonding or be replaced via nucleophilic aromatic substitution. This versatility allows for the creation of diverse chemical libraries for screening. Derivatives of nicotinic acid and other chloro-substituted heterocycles have demonstrated broad biological activities, including antimicrobial and anticancer properties, suggesting that derivatives of this compound could be promising leads in these areas nih.govnih.govmdpi.com.

Material Innovation: Substituted carboxylic acids are crucial ligands in the synthesis of advanced materials. This compound could serve as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. The multiple functional groups offer various coordination modes, potentially leading to materials with novel catalytic, porous, or photoluminescent properties. The use of a related compound, 4-chloro-3-nitrobenzoic acid, to create copper(II) complexes with anticancer activity underscores this potential mdpi.com. Furthermore, the compound could act as a monomer or cross-linking agent in the development of specialty polymers with tailored thermal or chemical resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.